![molecular formula C11H19F3N2O2 B6336198 6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester CAS No. 1273564-15-0](/img/structure/B6336198.png)
6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester
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Description
6-Trifluoromethyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H19F3N2O2 . It is related to other compounds such as 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester and tert-Butyl 1,4-diazepane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered diazepane ring with a trifluoromethyl group at the 6-position and a carboxylic acid tert-butyl ester group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.276 Da . Other physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Synthesis of Saturated Fused Heterocycles
One application involves the intramolecular Schmidt reaction of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate, which leads to the formation of tert-butyl 5-oxo-2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1,4]-diazepine-2-carboxylate. This compound is a key intermediate for synthesizing N-substituted diazepines with a fused pyrrole ring, highlighting its importance in the development of new pharmaceuticals (Moskalenko & Boev, 2014).
Practical Synthesis for Rho–Kinase Inhibitors
Another significant application is the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which serves as a key intermediate for the Rho–kinase inhibitor K-115. This synthesis is vital for mass production, demonstrating the compound's utility in therapeutic drug development (Gomi et al., 2012).
Development of tert-Butylating Agents
The development of new tert-butylating agents, such as 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), for the tert-butylation of alcohols and carboxylic acids, is another application. These agents facilitate the synthesis of tert-butyl ethers and esters, which are pivotal in protecting group chemistry, further underscoring the versatile applications of such compounds in organic synthesis (Yamada et al., 2016).
Esterification of Carboxylic Acids
Moreover, the compound has been utilized in the esterification of carboxylic acids with diazoalkanes generated in situ by the oxidation of N-tert-butyldimethylsilylhydrazones. This method extends the range of diazoalkanes available for esterification, offering a safer, efficient alternative for synthesizing esters, which are fundamental in the development of various organic molecules (Furrow & Myers, 2004).
Fluorination of Carboxylic Esters
The use of tert-butyl esters in the synthesis of distally fluorinated ketones through cyclopropane ring cleavage reactions highlights another critical area of research. This approach enables the introduction of fluorinated groups into organic molecules, which is crucial for modifying the physical, chemical, and biological properties of potential drug candidates (Konik et al., 2017).
properties
IUPAC Name |
tert-butyl 6-(trifluoromethyl)-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-6-8(7-16)11(12,13)14/h8,15H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQGBNGEHCBHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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